molecular formula C20H22N6O3 B2861648 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine CAS No. 1706089-13-5

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B2861648
CAS No.: 1706089-13-5
M. Wt: 394.435
InChI Key: AMTHUBLIRLXMGZ-UHFFFAOYSA-N
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Description

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound that features a piperazine ring substituted with a dimethoxybenzoyl group and an imidazolyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactions. The initial step often includes the formation of the piperazine ring, followed by the introduction of the dimethoxybenzoyl group through acylation reactions. The imidazolyl group is then introduced via nucleophilic substitution reactions. The final step involves the cyclization to form the pyridazine ring under controlled conditions, such as refluxing in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethoxybenzoyl group and an imidazolyl group on a pyridazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-5-3-4-15(19(16)29-2)20(27)25-12-10-24(11-13-25)17-6-7-18(23-22-17)26-9-8-21-14-26/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTHUBLIRLXMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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